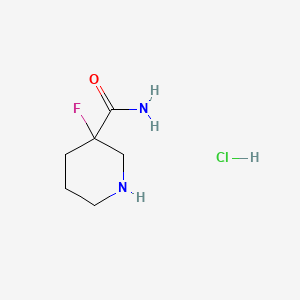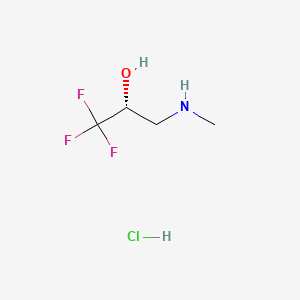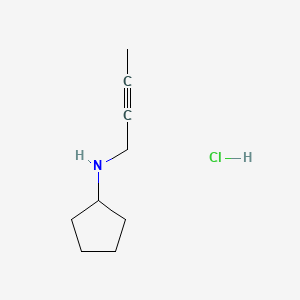
3-Fluoropiperidine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoropiperidine-3-carboxamide hydrochloride is a fluorinated piperidine derivative. Fluorinated compounds are widely recognized for their unique properties, such as increased metabolic stability and the ability to fine-tune polarity and lipophilicity, which can enhance solubility and membrane permeability . These properties make fluorinated compounds valuable in various fields, including drug discovery and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated piperidines, including 3-Fluoropiperidine-3-carboxamide hydrochloride, typically involves multi-step processes. One common method involves the catalytic dearomatization-hydrogenation of fluoro-pyridine precursors . This reaction sequence is highly diastereoselective and can produce a range of substituted, all-cis-(multi)fluorinated piperidines .
Industrial Production Methods
Industrial production methods for fluorinated piperidines often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoropiperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or halides .
Wissenschaftliche Forschungsanwendungen
3-Fluoropiperidine-3-carboxamide hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Fluoropiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, making the compound valuable for drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropiperidine hydrochloride: Another fluorinated piperidine derivative with similar properties.
3-Fluoropyrrolidine hydrochloride: A fluorinated pyrrolidine derivative used in similar applications.
Uniqueness
3-Fluoropiperidine-3-carboxamide hydrochloride is unique due to its specific substitution pattern, which can confer distinct electronic and steric properties. These properties can enhance its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C6H12ClFN2O |
|---|---|
Molekulargewicht |
182.62 g/mol |
IUPAC-Name |
3-fluoropiperidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H11FN2O.ClH/c7-6(5(8)10)2-1-3-9-4-6;/h9H,1-4H2,(H2,8,10);1H |
InChI-Schlüssel |
SPEGHLNZNLLRDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)(C(=O)N)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)
![rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate](/img/structure/B13459278.png)




![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)




![Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459328.png)


